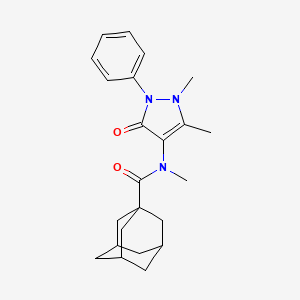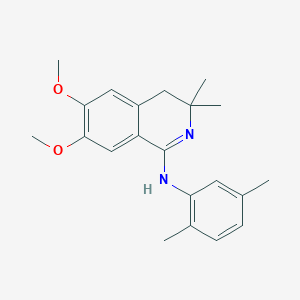![molecular formula C19H13N3O6 B11513174 (5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the furan and pyridine rings, followed by the introduction of the functional groups. Common reagents used in the synthesis include aldehydes, nitriles, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine:
Uniqueness
(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C19H13N3O6 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13N3O6/c1-10-14(18(23)21-19(24)15(10)9-20)7-12-4-6-17(28-12)13-5-3-11(27-2)8-16(13)22(25)26/h3-8H,1-2H3,(H,21,23,24)/b14-7- |
InChI Key |
BKQPJWFIKJMVSX-AUWJEWJLSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate](/img/structure/B11513099.png)
![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B11513107.png)
![methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate](/img/structure/B11513110.png)
![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11513120.png)
![N-(3-chlorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513123.png)

![Methyl 2-({[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11513139.png)

![1,3-dimethyl-1',3'-dipropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11513151.png)
![N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11513158.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B11513159.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11513167.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
